molecular formula C18H14BrP B1581179 (4-Bromophenyl)diphenylphosphine CAS No. 734-59-8

(4-Bromophenyl)diphenylphosphine

Cat. No.: B1581179
CAS No.: 734-59-8
M. Wt: 341.2 g/mol
InChI Key: YNLBCLNFEOKEHA-UHFFFAOYSA-N
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Description

(4-Bromophenyl)diphenylphosphine: is an organophosphorus compound with the molecular formula C18H14BrP . It consists of a bromophenyl group attached to a diphenylphosphine moiety. This compound is known for its utility in various chemical reactions and scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Bromination of Diphenylphosphine: One common method involves the bromination of diphenylphosphine using bromine in the presence of a suitable solvent like dichloromethane.

  • Phosphination of 4-Bromobenzene: Another approach is the reaction of 4-bromobenzene with chlorodiphenylphosphine in the presence of a base such as triethylamine.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

(4-Bromophenyl)diphenylphosphine: undergoes various types of chemical reactions, including:

  • Oxidation: It can be oxidized to form this compound oxide.

  • Reduction: Reduction reactions can lead to the formation of diphenylphosphine derivatives.

  • Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used in substitution reactions.

Major Products Formed:

  • Oxidation: this compound oxide

  • Reduction: Various diphenylphosphine derivatives

  • Substitution: Alkyl or aryl substituted this compound

Scientific Research Applications

(4-Bromophenyl)diphenylphosphine: is widely used in scientific research across various fields:

  • Chemistry: It serves as a ligand in transition metal catalysis, facilitating various cross-coupling reactions.

  • Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

  • Medicine: It is employed in the development of pharmaceuticals and as a building block for drug synthesis.

  • Industry: The compound finds applications in material science, particularly in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism by which (4-Bromophenyl)diphenylphosphine exerts its effects depends on its specific application. In catalysis, it often acts as a ligand, coordinating to the metal center and influencing the reactivity and selectivity of the catalytic process. The molecular targets and pathways involved vary based on the reaction conditions and the substrates used.

Comparison with Similar Compounds

(4-Bromophenyl)diphenylphosphine: is compared with other similar compounds to highlight its uniqueness:

  • Diphenylphosphine: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.

  • Phosphine Oxides: These compounds are oxidized derivatives and exhibit different chemical properties.

  • Bromophenylphosphines: Other bromophenylphosphine derivatives with different substituents on the phenyl ring, resulting in varied reactivity and applications.

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Properties

IUPAC Name

(4-bromophenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLBCLNFEOKEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223636
Record name (4-Bromophenyl)diphenylphosphine
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Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

734-59-8
Record name (4-Bromophenyl)diphenylphosphine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)diphenylphosphine
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Record name (4-Bromophenyl)diphenylphosphine
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Record name (4-bromophenyl)diphenylphosphine
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Synthesis routes and methods I

Procedure details

To 1.0 mole of n-butyllithium in hexane at -78° C under an inert atmosphere is added dropwise and with efficient stirring 236g of p-dibromobenzene in dry tetrahydrofuran (total volume 500 ml). The resulting solution is stirred at -78° C for 1 hour, then treated dropwise at this temperature with 220.5g of chlorodiphenylphosphine. When this addition is complete, the mixture is allowed to warm to room temperature, then solvent is removed under vacuum. The residue is triturated with two 400-ml portions of methanol, then distilled through a Vigreux column. The cut with bp 165°-170° C (0.15 mm) is recrystallized from ethanol to give 100.5g of p-diphenylphosphinobromobenzene, mp 78°-80° C.
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Synthesis routes and methods II

Procedure details

To 1.0 mole of n-butyllithium in hexane at -78° C. under an inert atmosphere is added dropwise and with efficient stirring 236 g of p-dibromobenzene in dry tetrahydrofuran (total volume 500 ml). The resulting solution is stirred at -78° C. for 1 hour, then treated dropwise at this temperature with 220.5 g of chlorodiphenylphosphine. When this addition is complete, the mixture is allowed to warm to room temperature, then solvent is removed under vacuum. The residue is triturated with two 400-ml portions of methanol, then distilled through a Vigreux column. The cut with bp 165°-170° C. (0.15 mm) is recrystallized from ethanol to give 100.5 g of p-diphenylphosphinobromobenzene, mp 78°-80° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (4-Bromophenyl)diphenylphosphine function as a ligand in organometallic complexes?

A1: this compound acts as a monodentate phosphine ligand, meaning it coordinates to a metal center through its lone pair of electrons on the phosphorus atom. [, ] This interaction is crucial for forming stable organometallic complexes, which are often used as catalysts.

Q2: What are the advantages of using this compound in Suzuki–Miyaura coupling reactions?

A2: this compound plays a key role in Suzuki–Miyaura coupling reactions by stabilizing the palladium catalyst and influencing its reactivity. [] The presence of the bromine atom on the phenyl ring allows for further functionalization, which can be used to tune the catalyst's properties or anchor it to a support material.

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